![molecular formula C20H9Br2N3O2 B175916 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 118458-61-0](/img/structure/B175916.png)
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Overview
Description
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is a complex organic compound belonging to the class of indolocarbazoles. These compounds are characterized by a polycyclic aromatic structure that includes both indole and carbazole elements. Indolocarbazoles are known for their significant biological properties, including antitumor, antibacterial, antifungal, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under specific conditions to form the indolocarbazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially leading to new compounds with different properties.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents that facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indolocarbazoles .
Scientific Research Applications
- Anticancer Activity : DIB has been investigated for its potential anticancer properties. Studies have shown that compounds with similar indolo-pyrrolo structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through interaction with specific cellular pathways.
- Antimicrobial Properties : Research indicates that DIB may possess antimicrobial activity against certain bacterial strains. Its brominated structure enhances its ability to penetrate bacterial membranes, leading to increased efficacy as an antimicrobial agent.
- Neuroprotective Effects : Preliminary studies suggest that DIB could have neuroprotective effects, potentially useful in treating neurodegenerative diseases. This is attributed to its ability to modulate oxidative stress and inflammatory responses in neuronal cells.
Materials Science Applications
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of DIB make it a candidate for use in OLEDs. Its ability to emit light when an electric current passes through it can be harnessed for display technologies.
- Photovoltaic Devices : DIB's photophysical properties suggest potential applications in organic photovoltaic devices. Its structure allows for effective light absorption and charge transport, which are critical for the efficiency of solar cells.
- Sensors : The compound can be utilized in the development of chemical sensors due to its sensitivity to environmental changes. Its electronic properties can be tuned for specific detection applications, such as monitoring pollutants or biological markers.
Case Studies and Research Findings
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of DIB analogs and their evaluation against cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
- Research conducted at the University of Western Australia explored the electrochemical properties of indole-based compounds similar to DIB, focusing on their potential use in molecular electronics .
- Investigations into the antimicrobial activity of DIB derivatives showed effective inhibition against resistant bacterial strains, suggesting a pathway for developing new antibiotics .
Mechanism of Action
The mechanism of action of 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process and inducing apoptosis in cancer cells. Additionally, it may inhibit certain enzymes or signaling pathways critical for cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-a]carbazole: A closely related compound with similar biological properties but lacking the bromine substitutions.
Staurosporine: Another indolocarbazole known for its potent kinase inhibitory activity and use in cancer research.
Rebeccamycin: An indolocarbazole derivative with notable antitumor activity.
Uniqueness
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is unique due to its specific bromine substitutions, which can influence its chemical reactivity and biological activity. These modifications may enhance its potency or selectivity in certain applications compared to other indolocarbazoles .
Biological Activity
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is a complex organic compound belonging to the indolo[2,3-a]pyrrolo[3,4-c]carbazole scaffold. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure allows for various interactions with biological targets, making it a subject of interest for drug development.
- Molecular Formula : C20H14Br2N2O2
- Molecular Weight : 408.25 g/mol
- CAS Number : 153998-00-6
Biological Activity Overview
Research indicates that compounds within the indolo[2,3-a]pyrrolo[3,4-c]carbazole class exhibit significant biological activities. These include:
- Antitumor Activity : Several studies have demonstrated that derivatives of this scaffold can inhibit cancer cell proliferation. For instance, LCS1269, a glycosylated analog of the indolo scaffold, has shown promising anti-glioblastoma effects by inducing G2 cell cycle arrest and modulating CDK1 activity .
- Inhibition of Kinases : The compound exhibits inhibitory effects on various kinases involved in cancer progression. Kenpaullone (NSC-664704), an analog with similar structural features, has been reported to inhibit CDK1/cyclin B with an IC50 of 0.4 μM .
Case Study: LCS1269
A detailed study on LCS1269 revealed its mechanism of action through:
- Cell Viability Assays : MTT assays indicated a dose-dependent reduction in cell viability in glioblastoma cells.
- Cell Cycle Analysis : Flow cytometry showed significant accumulation of cells in the G2 phase.
- Gene Expression Analysis : Quantitative RT-PCR demonstrated altered expression levels of key genes involved in cell cycle regulation.
- Protein Expression : Western blotting confirmed changes in protein levels associated with apoptosis and cell cycle progression .
Comparative Biological Activity Table
Synthesis and Derivatives
The synthesis of 12,13-Dihydro-3,9-dibromo derivatives typically involves bromination and functionalization reactions that enhance its biological profile. The functionalization can lead to various derivatives with specific biological activities tailored for therapeutic applications.
Properties
IUPAC Name |
7,19-dibromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Br2N3O2/c21-7-1-3-11-9(5-7)13-15-16(20(27)25-19(15)26)14-10-6-8(22)2-4-12(10)24-18(14)17(13)23-11/h1-6,23-24H,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKVYBNYFAHHSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C4C(=C5C6=C(C=CC(=C6)Br)NC5=C3N2)C(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420513 | |
Record name | 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118458-61-0 | |
Record name | 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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